3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid
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Overview
Description
3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a pyridin-2-ylmethyl-amino group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with tyrosine kinases .
Mode of Action
It is suggested that similar compounds may inhibit the activity of tyrosine kinases, which are key enzymes in signal transduction pathways .
Biochemical Pathways
Inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and differentiation .
Result of Action
Inhibition of tyrosine kinases can potentially lead to decreased cell proliferation and increased cell differentiation .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-nitrobenzoic acid and pyridin-2-ylmethanamine.
Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 3-methyl-4-aminobenzoic acid is then coupled with pyridin-2-ylmethanamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the amino group, potentially leading to secondary amines.
Substitution: Substituted derivatives at the amino group or the pyridine ring.
Scientific Research Applications
3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
- 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
- 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid
Uniqueness
3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-2-ylmethyl group influences its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-4-(pyridin-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQSUUZGSQJEQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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